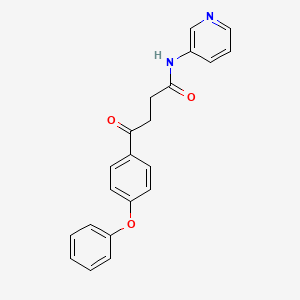

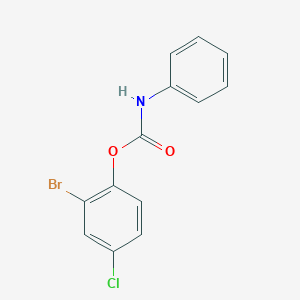

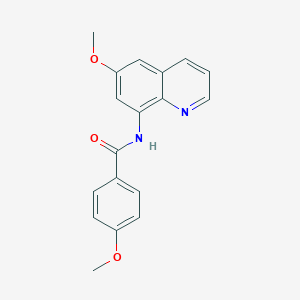

2-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide” is a complex organic compound. It is derived from 2,2,6,6-Tetramethylpiperidine , which is an organic compound of the amine class . This compound is used in chemistry as a hindered base . The derivatives of this compound are a mainstay of hindered amine light stabilizers .

Synthesis Analysis

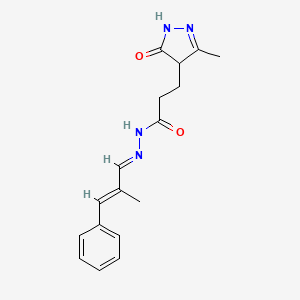

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) involves the starting material 1,6-hexanediamine (HMDA) mixing with 2,2,6,6-tetramethyl-4-piperidinone (TAA), and reacting with hydrogen in a micro fixed-bed reactor packed with a 5% Pt/C catalyst . The reaction rate in the flow system has been significantly improved because of enhanced mass transfer .Molecular Structure Analysis

The molecular structure of “2-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide” is complex. It is derived from 2,2,6,6-Tetramethylpiperidine, which has a chemical formula of C9H19N . The molecular structure of similar compounds can be found in various databases .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) involves a reductive amination of 1,6-hexanediamine (HMDA) to generate hexanediamine piperidine (DTMPA) .Scientific Research Applications

UV Stabilization in Polymers

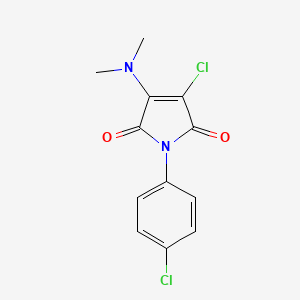

- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (T770) acts as a low molecular weight hindered amine light stabilizer (HALS). It contains nitroxyl radicals that help protect polymers from UV degradation. Specifically:

Antioxidant Synergy

- This compound can react with phenolic antioxidants incorporated in polymers. The combination of HALS and antioxidants provides synergistic protection against oxidative degradation.

Stabilization of Polyamide 66 Fibers

- 2,2,6,6-Tetramethyl-4-piperidinol , a related compound, serves as a light stabilizer for polyamide 66 fibers containing acid blue dyes.

Synthesis of Selenium and Sulfur Derivatives

- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate can be used as a reactant for the synthesis of selenium and sulfur derivatives.

Oxidation Reactions

- Researchers have explored the use of this compound as a reactant in oxidation reactions.

Continuous-Flow Synthesis

- Recent studies have investigated the continuous-flow synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) , a derivative of this compound.

- The synthesis involves mixing 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone and reacting them with hydrogen in a micro fixed-bed reactor. This approach offers efficiency and scalability .

Future Directions

The future directions for “2-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide” and similar compounds could involve developing new and more economic methods to solve the problem of the global HALS market being monopolized by a few enterprises . This could potentially lead to improved performance of plastics in strong light environments.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with phenolic antioxidants incorporated in polymers .

Mode of Action

It’s suggested that it might react with phenolic antioxidants incorporated in polymers, acting as a heat controller .

Result of Action

It’s suggested that it has a long-term stabilizing effect on light, heat, oxidation, etc, and can improve the dispersibility of fillers and pigments in nylon .

Action Environment

It’s suggested that it should be stored under inert gas (nitrogen or argon) at 2–8 °c .

properties

IUPAC Name |

2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-15(2)9-11(10-16(3,4)18-15)17-14(20)12-7-5-6-8-13(12)19(21)22/h5-8,11,18H,9-10H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHUIRKXZBCVSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)

![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)

![3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5836457.png)

![N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836477.png)

![4-oxo-3-(2-oxo-2-phenylethyl)-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5836523.png)